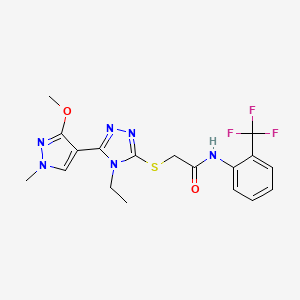![molecular formula C25H19ClN4O2 B2509671 1-[5-(butyrylamino)pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide CAS No. 1251601-00-9](/img/no-structure.png)
1-[5-(butyrylamino)pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[5-(butyrylamino)pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide, commonly known as BPC-157, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. BPC-157 is a pentadecapeptide consisting of 15 amino acids, and it is derived from a protein found in human gastric juice. This peptide has been shown to have a wide range of biological effects, including promoting tissue repair, reducing inflammation, and improving cardiovascular function.
Scientific Research Applications
Synthesis and Characterization Techniques
- A study focused on the water-mediated synthesis and computational analysis of related compounds, showcasing methodologies that could be relevant for synthesizing and studying 1-[5-(butyrylamino)pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide. These compounds were analyzed for their non-linear optical (NLO) properties and potential anticancer activity through molecular docking studies, indicating a method for exploring the biological activities of similar compounds (Jayarajan et al., 2019).
Potential Applications in Antimicrobial and Antitumor Research
- Research on structurally related compounds has demonstrated their potential in vitro and in vivo antibacterial activities, suggesting a pathway to explore the antimicrobial properties of 1-[5-(butyrylamino)pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide (Bouzard et al., 1992).
- Another study synthesized and evaluated 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, showing their cytotoxicity and antineoplastic activity. Such methodologies could be relevant for assessing the biological activity of the compound (Liu et al., 1996).
Experimental and Computational Studies
- A study on the synthesis, spectroscopic characterization, and crystal structure of a related compound provides a foundation for understanding the structural and chemical properties of 1-[5-(butyrylamino)pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide. These insights can aid in the development of new materials or pharmaceuticals (Anuradha et al., 2014).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[5-(butyrylamino)pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide' involves the reaction of 2-chloro-5-nitropyridine with butyric acid to form 5-(butyryloxy)-2-chloropyridine. This intermediate is then reacted with cyclopentylmagnesium bromide to form 5-(butyryloxy)-2-cyclopentylpyridine. The final step involves the reaction of this intermediate with N-(4-piperidinyl)-4-carboxamide to form the target compound.", "Starting Materials": [ "2-chloro-5-nitropyridine", "butyric acid", "cyclopentylmagnesium bromide", "N-(4-piperidinyl)-4-carboxamide" ], "Reaction": [ "Step 1: 2-chloro-5-nitropyridine is reacted with butyric acid in the presence of a base such as potassium carbonate to form 5-(butyryloxy)-2-chloropyridine.", "Step 2: 5-(butyryloxy)-2-chloropyridine is reacted with cyclopentylmagnesium bromide in the presence of a catalyst such as copper iodide to form 5-(butyryloxy)-2-cyclopentylpyridine.", "Step 3: 5-(butyryloxy)-2-cyclopentylpyridine is reacted with N-(4-piperidinyl)-4-carboxamide in the presence of a base such as sodium hydride to form the target compound '1-[5-(butyrylamino)pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide'." ] } | |
CAS RN |
1251601-00-9 |
Molecular Formula |
C25H19ClN4O2 |
Molecular Weight |
442.9 |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C25H19ClN4O2/c1-15-2-9-19(10-3-15)30-25(32)21-14-27-22-11-6-17(12-20(22)23(21)29-30)24(31)28-13-16-4-7-18(26)8-5-16/h2-12,14,29H,13H2,1H3,(H,28,31) |
InChI Key |
USZFQKXJXRKTFI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-(2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)acetate dioxalate](/img/structure/B2509588.png)
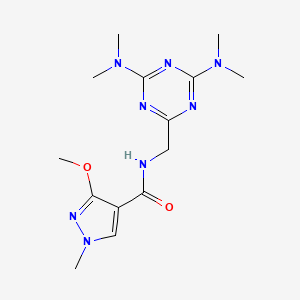
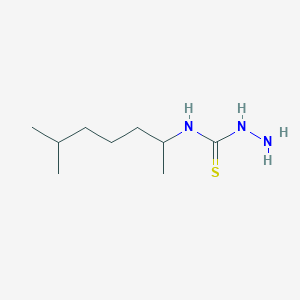
![3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane](/img/structure/B2509592.png)
![N1-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2509593.png)
![2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2509595.png)
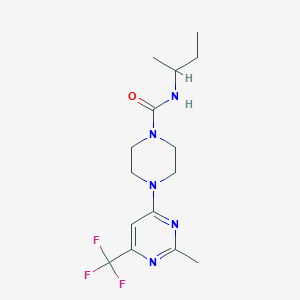
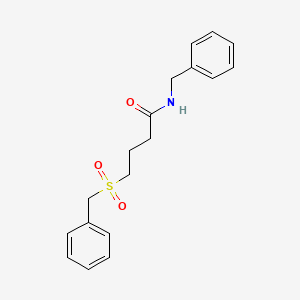

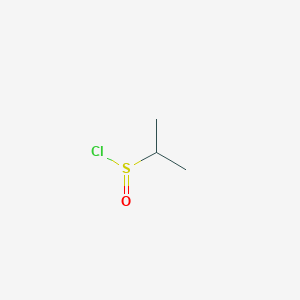
![N-(2-chloro-4-fluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2509607.png)
![2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetohydrazide](/img/structure/B2509608.png)
![2-((2-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2509610.png)
